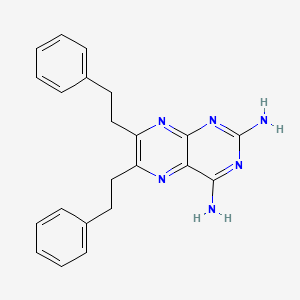
2,4-Pteridinediamine, 6,7-bis(2-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pteridinediamine, 6,7-bis(2-phenylethyl)- is a complex organic compound belonging to the pteridine family Pteridines are heterocyclic compounds that play significant roles in various biological processes This particular compound is characterized by its unique structure, which includes two phenylethyl groups attached to the pteridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pteridinediamine, 6,7-bis(2-phenylethyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate diamines with aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which enhance reaction efficiency and scalability. These methods utilize fixed-bed reactors and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high productivity and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Pteridinediamine, 6,7-bis(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
2,4-Pteridinediamine, 6,7-bis(2-phenylethyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2,4-Pteridinediamine, 6,7-bis(2-phenylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic modulation .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Pteridinediamine, 6,7-diphenyl-: Similar in structure but with phenyl groups instead of phenylethyl groups.
6-(Chloromethyl)-2,4-pteridinediamine: Contains a chloromethyl group, leading to different reactivity and applications.
Uniqueness
2,4-Pteridinediamine, 6,7-bis(2-phenylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethyl groups enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
49647-27-0 |
|---|---|
Fórmula molecular |
C22H22N6 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
6,7-bis(2-phenylethyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C22H22N6/c23-20-19-21(28-22(24)27-20)26-18(14-12-16-9-5-2-6-10-16)17(25-19)13-11-15-7-3-1-4-8-15/h1-10H,11-14H2,(H4,23,24,26,27,28) |
Clave InChI |
AIJPQVCGALXUBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2=C(N=C3C(=N2)C(=NC(=N3)N)N)CCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



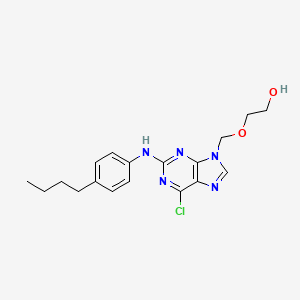
![N-[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-3-methyl-4-(3-oxomorpholin-4-yl)benzamide](/img/structure/B12786806.png)
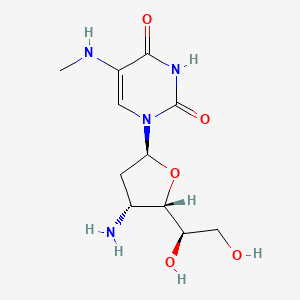
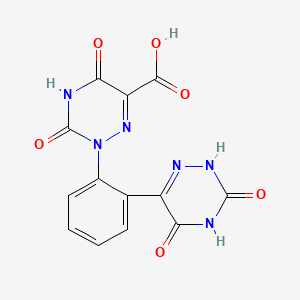

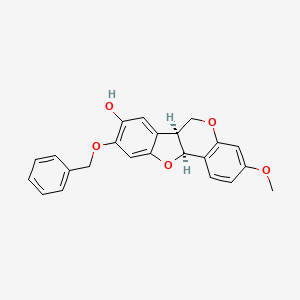
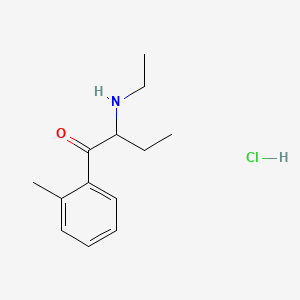

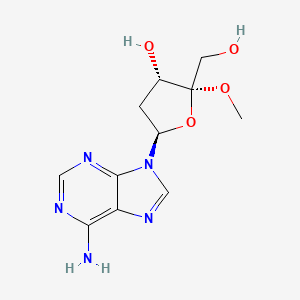

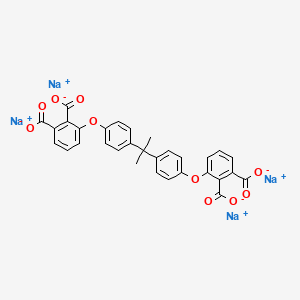
![[4-Acetyloxy-5-methoxy-2-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)phenyl] acetate](/img/structure/B12786885.png)

